4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride
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Overview
Description
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it valuable for applications in drug synthesis, catalysis, and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction parameters. This approach allows for efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazinane derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1lambda6,2-thiazinane-1,1,3-trione
- 4-amino-1lambda6,2-thiazinane-1,1,3-trione sulfate
- 4-amino-1lambda6,2-thiazinane-1,1,3-trione phosphate
Uniqueness
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride stands out due to its unique hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
2624123-12-0 |
---|---|
Molecular Formula |
C4H9ClN2O3S |
Molecular Weight |
200.65 g/mol |
IUPAC Name |
4-amino-1,1-dioxothiazinan-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O3S.ClH/c5-3-1-2-10(8,9)6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H |
InChI Key |
XINBCFXEWXUOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC(=O)C1N.Cl |
Purity |
90 |
Origin of Product |
United States |
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